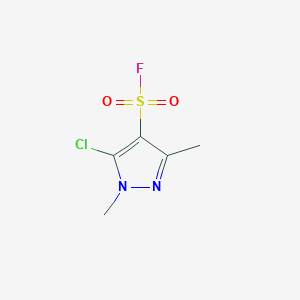

5-Chloro-1,3-dimethyl-1h-pyrazole-4-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a halogenated pyrazole derivative characterized by a sulfonyl fluoride (-SO₂F) group at the 4-position of the pyrazole ring. This compound serves as a critical intermediate in medicinal and agrochemical synthesis due to its stability and reactivity. The sulfonyl fluoride group is notably resistant to hydrolysis compared to sulfonyl chlorides, making it advantageous in click chemistry and bioconjugation applications . The 5-chloro and 1,3-dimethyl substituents enhance steric and electronic effects, influencing reactivity and binding properties in target molecules.

Synthetic routes often involve functionalization of the pyrazole core. For example, phase transfer catalysts like PEG-400 improve yields in reactions involving intermediates such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, highlighting efficient methodologies for related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by sulfonylation. One common method includes the reaction of 1,3-dimethyl-5-pyrazolone with thionyl chloride to introduce the chlorine atom, followed by the reaction with sulfur tetrafluoride to form the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products Formed

Substitution Products: Amino or thiol derivatives of the pyrazole ring.

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfides.

Scientific Research Applications

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:

Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

Medicine: Explored for its potential use in drug development, particularly as a protease inhibitor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations and Reactivity

The table below compares key structural and functional attributes of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride with analogous derivatives:

Key Findings

Sulfonyl Fluoride vs. Sulfonyl Chloride :

- The sulfonyl fluoride derivative exhibits superior hydrolytic stability, enabling its use in aqueous environments (e.g., biological systems) .

- Sulfonyl chlorides are more reactive but require anhydrous conditions, limiting their utility in certain applications .

Carbaldehyde Derivatives: The carbaldehyde group (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) facilitates condensation reactions, forming hydrazones or thiosemicarbazones for agrochemicals . Its crystal structure (monoclinic, P2₁/c space group) reveals planar geometry, enhancing stacking interactions in solid-state formulations .

Carbonyl Chloride Intermediates :

- Phase transfer catalysis (PEG-400) optimizes the synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, achieving yields >85% at lower temperatures compared to conventional methods .

Aromatic Ketone Derivatives: The methanone derivative (IV) is pivotal in synthesizing zolazepam, a benzodiazepine analog. Its preparation via acylation of 2-fluorobenzoyl chloride underscores the versatility of the pyrazole core .

Biological Activity

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CDPSF) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

CDPSF is characterized by its unique structure, which includes a pyrazole ring with a chlorine atom at the 5-position, two methyl groups at the 1 and 3 positions, and a sulfonyl fluoride group at the 4-position. Its molecular formula is C6H7ClN2O2S with a molecular weight of approximately 209.65 g/mol. The sulfonyl fluoride moiety is particularly significant as it can form covalent bonds with nucleophilic sites on proteins, influencing their activity and function.

Biological Activities

Research has highlighted several biological activities associated with CDPSF:

1. Antimicrobial Activity

- CDPSF has shown potential as an antimicrobial agent. Its mechanism involves the inhibition of bacterial enzymes, which disrupts essential cellular processes. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

2. Anti-inflammatory Properties

- The compound exhibits anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) enzymes. In vitro studies have reported that CDPSF can inhibit COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandins .

3. Enzyme Inhibition

- The sulfonyl fluoride group allows CDPSF to act as an irreversible inhibitor of serine proteases. This property is crucial for its application in therapeutic contexts where modulation of enzyme activity is desired.

The biological activity of CDPSF can be attributed to its ability to form covalent bonds with specific amino acid residues in target proteins. This interaction alters the conformation and function of these proteins, leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways.

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of CDPSF:

| Compound | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| CDPSF | COX-2 Inhibition | 0.04 ± 0.01 | |

| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 | |

| Other Analog | Varies | N/A | Various |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting CDPSF's potency comparable to established anti-inflammatory drugs.

Case Studies

Several case studies have explored the therapeutic potential of CDPSF:

- Study on Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with CDPSF resulted in significant reductions in swelling compared to control groups, supporting its anti-inflammatory efficacy .

- Bacterial Infection Models : In vitro assays using pathogenic bacteria demonstrated that CDPSF effectively reduced bacterial growth at low concentrations, suggesting its potential utility in treating infections caused by resistant strains.

Properties

Molecular Formula |

C5H6ClFN2O2S |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-sulfonyl fluoride |

InChI |

InChI=1S/C5H6ClFN2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3 |

InChI Key |

CRUDWYIDTFFJLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)F)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.